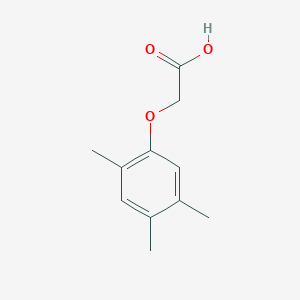
2-(2,4,5-Trimethylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 5, and an acetic acid moiety attached to the oxygen atom of the benzene ring. This compound is known for its utility in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-trimethylphenoxy)acetic acid typically involves the reaction of 2,4,5-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4,5-Trimethylphenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.
Aplicaciones Científicas De Investigación
2-(2,4,5-Trimethylphenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of phenolic compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
2-(2,4,5-Trimethylphenoxy)acetic acid is similar to other phenolic compounds, such as 2-(3,4,5-trimethylphenoxy)acetic acid and 2-(2,3,4-trimethylphenoxy)acetic acid. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
Comparación Con Compuestos Similares
2-(3,4,5-Trimethylphenoxy)acetic acid
2-(2,3,4-Trimethylphenoxy)acetic acid
2-(2,4,6-Trimethylphenoxy)acetic acid
Propiedades
Número CAS |
19094-76-9 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2,4,5-trimethylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-9(3)10(5-8(7)2)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Clave InChI |
PXCBZRWWCXFYMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















